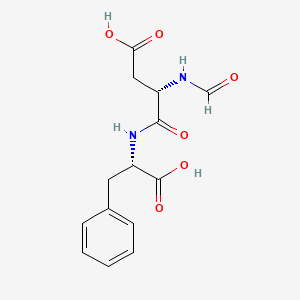
Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate: is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.238 g/mol . This compound is characterized by its unique structure, which includes a benzoate group substituted with a hydroxy group and a methylprop-1-en-1-yl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-3-(2-methylprop-1-en-1-yl)benzoate typically involves the esterification of 4-hydroxy-3-(2-methylprop-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-3-(2-methylprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
Uniqueness: Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
565450-40-0 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)6-10-7-9(12(14)15-3)4-5-11(10)13/h4-7,13H,1-3H3 |
InChI-Schlüssel |
CYKLYUBSKSCOPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C=CC(=C1)C(=O)OC)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one](/img/structure/B8724725.png)







